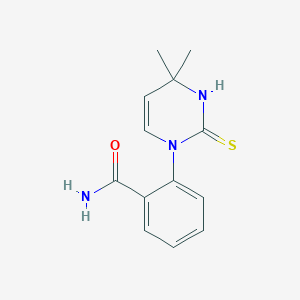
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4A6F-TDT) is an organic compound belonging to the class of triazines. It is a heterocyclic compound, meaning it contains both carbon and nitrogen in its structure. It is widely used in the synthesis of drugs, materials, and other compounds. 4A6F-TDT has been extensively studied for its potential applications in the field of medicine and biology.
Mécanisme D'action
The exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol may reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In animal studies, it has been shown to reduce inflammation and the associated symptoms. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol in laboratory experiments is its ease of synthesis. It can be synthesized in two main ways, with both methods being relatively straightforward. Additionally, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is relatively stable and can be stored for extended periods of time.
The main limitation of using 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol in laboratory experiments is its relatively low potency. While it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties, its potency is not as high as some other compounds. Additionally, the exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is not yet fully understood.
Orientations Futures
The potential applications of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol are still being explored. Future research could focus on further elucidating the exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its potential applications in the field of medicine and biology. Additionally, further research could focus on optimizing the synthesis of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol and exploring its potential use in the synthesis of drugs, materials, and other compounds. Finally, further research could focus on developing new derivatives of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol with improved potency and stability.
Méthodes De Synthèse
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol can be synthesized in two main ways. The first method is through a reaction of 2-furyl chloride and 4-amino-6-chloro-1,3,5-triazine, which yields 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. The second method is a reaction between 4-amino-6-chloro-1,3,5-triazine and 2-furyl bromide, which also yields 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. In both methods, the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been studied for its potential applications in the field of medicine and biology. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the synthesis of drugs, materials, and other compounds.
Propriétés
IUPAC Name |
4-amino-2-(furan-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-6-9-5(10-7(13)11-6)4-2-1-3-12-4/h1-3,5H,(H4,8,9,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQVJORYAHZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)